2-Benzofurancarboximidamide, N-hydroxy-6-methoxy-
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Overview
Description
2-Benzofurancarboximidamide, N-hydroxy-6-methoxy- is a chemical compound with the molecular formula C10H10N2O3. It is known for its unique structure, which includes a benzofuran ring substituted with a carboximidamide group and a methoxy group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboximidamide, N-hydroxy-6-methoxy- typically involves the reaction of benzofuran derivatives with appropriate reagents to introduce the carboximidamide and methoxy groups. One common method involves the use of benzofuran-2-carboxylic acid as a starting material, which is then reacted with hydroxylamine to form the N-hydroxy derivative. Subsequent reactions with methoxy reagents under controlled conditions yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Benzofurancarboximidamide, N-hydroxy-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-Benzofurancarboximidamide, N-hydroxy-6-methoxy- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzofurancarboximidamide, N-hydroxy-6-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzofurancarboximidamide, N-hydroxy-5-methoxy-
- 2-Benzofurancarboximidamide, N-hydroxy-7-methoxy-
- 2-Benzofurancarboximidamide, N-hydroxy-6-ethoxy-
Uniqueness
2-Benzofurancarboximidamide, N-hydroxy-6-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research .
Properties
CAS No. |
84748-14-1 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
N'-hydroxy-6-methoxy-1-benzofuran-2-carboximidamide |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-3-2-6-4-9(10(11)12-13)15-8(6)5-7/h2-5,13H,1H3,(H2,11,12) |
InChI Key |
DSFOBCWXZGLEHL-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(O2)/C(=N\O)/N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(O2)C(=NO)N |
Origin of Product |
United States |
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